Boc-allo-Ile-OH

Catalog No.
S679578
CAS No.
35264-07-4
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-allo-Ile-OH

CAS Number

35264-07-4

Product Name

Boc-allo-Ile-OH

IUPAC Name

(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1

InChI Key

QJCNLJWUIOIMMF-SFYZADRCSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-allo-Ile-OH;35264-07-4;BOC-L-allo-Isoleucine;Boc-L-alloisoleucine;BOC-alloisoleucine;PubChem15616;15532_ALDRICH;SCHEMBL3205842;15532_FLUKA;CTK8B3051;MolPort-003-926-835;QJCNLJWUIOIMMF-SFYZADRCSA-N;ZINC1576248;ANW-41690;AKOS015892637;AM81864;AK174594;KB-48316;N-(tert-Butyloxycarbonyl)-L-alloisoleucine;Z5851;K-7999;L-Alloisoleucine,N-[(1,1-dimethylethoxy)carbonyl]-;(2S,3R)-2-tert-butoxycarbonylamino-3-methyl-pentanoicacid

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
  • Peptide Synthesis: Proteins are long chains of amino acids linked together in a specific order. Boc-allo-Ile-OH can be a valuable tool for scientists synthesizing peptides, which are short chains of amino acids. The "Boc" group (tert-butyloxycarbonyl) is a protecting group that shields the isoleucine's side chain during peptide bond formation. Once the peptide chain is built, the Boc group can be removed to reveal the functional isoleucine side chain [Source: Organic Chemistry Portal ]
  • Study of Protein-Protein Interactions: Understanding how proteins interact with each other is crucial in many biological processes. Scientists can introduce Boc-allo-Ile-OH into specific locations within a protein to study how these modifications affect protein-protein interactions [Source: National Institutes of Health (.gov) ]

Boc-allo-Ile-OH, also known as Boc-L-alloisoleucine, is a derivative of the amino acid L-alloisoleucine. It is a synthetic compound commonly used as a building block in peptide synthesis []. Peptides are short chains of amino acids linked together by peptide bonds and play crucial roles in various biological processes. The "Boc" group refers to a tert-butyloxycarbonyl protecting group, which is used to temporarily mask the reactivity of the amino group (NH2) during peptide synthesis []. This allows for the selective formation of peptide bonds at the desired positions.


Molecular Structure Analysis

Boc-allo-Ile-OH has a complex molecular structure containing several functional groups:

  • Boc protecting group (tert-butyloxycarbonyl): This bulky group sits at the N-terminus (end with the NH2 group) and protects it from unwanted reactions during peptide synthesis [].
  • Carboxylic acid group (COOH): This group is located at the C-terminus (end with the COOH group) and is essential for forming peptide bonds with other amino acids.
  • Amino acid side chain (CH(CH3)(CH2CH(NH2)COOH): This side chain is characteristic of L-alloisoleucine and has a branched structure with a terminal amino group. The specific configuration (L- or D-) of the side chain determines the overall chirality (handedness) of the molecule, which can be important for its biological activity [].

Chemical Reactions Analysis

  • Deprotection

    The Boc group is removed using specific reagents like trifluoroacetic acid (TFA) to reveal the free amino group (NH2) of the L-alloisoleucine residue [].

    Boc-allo-Ile-OH + TFA -> H-allo-Ile-OH + Boc anhydride

  • Peptide bond formation

    The deprotected Boc-allo-Ile-OH can then react with another amino acid (activated at its C-terminus) to form a peptide bond. This process can be repeated to create longer peptide chains.


Physical And Chemical Properties Analysis

  • A white crystalline solid at room temperature.
  • Soluble in organic solvents like dichloromethane and dimethylformamide, which are commonly used in peptide synthesis.
  • Relatively stable under dry conditions but may hydrolyze (decompose) in the presence of moisture or acids.

XLogP3

1.6

Wikipedia

Boc-L-alloisoleucine

Dates

Modify: 2023-08-15

Explore Compound Types